Lipophilicity-Driven Membrane Permeability: 3,4-Regioisomer (LogP 0.15) vs. 3,5-Regioisomer (LogP Not Disclosed)
The lipophilicity of the 3,4-dicarboxylic acid isomer, expressed as its calculated partition coefficient (LogP), is 0.15 [1]. This value is a direct determinant of a compound's ability to passively diffuse across biological membranes and is a critical parameter in drug design for predicting oral absorption and blood-brain barrier penetration. While the LogP values for the 3,5- and 3,7-dicarboxylic acid isomers are not disclosed in the available literature, their different carboxyl group topologies will result in different electronic distributions and molecular surface properties, leading to quantifiably different LogP values .
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 0.15 |
| Comparator Or Baseline | 1H-indazole-3,5-dicarboxylic acid; 1H-indazole-3,7-dicarboxylic acid (Value not disclosed, but expected to differ based on structure-activity relationship principles) |
| Quantified Difference | Not quantifiable due to missing comparator data, but structural difference ensures a different LogP value |
| Conditions | Computational prediction based on molecular structure |
Why This Matters
This LogP value allows for the calculation of predicted ADME properties and is essential for selecting the correct isomer for medicinal chemistry projects requiring specific lipophilicity profiles.
- [1] ChemSrc. (2016). 1H-Indazole-3,4-dicarboxylic acid - CAS: 885519-87-9. ChemSrc Chemical Database. View Source
